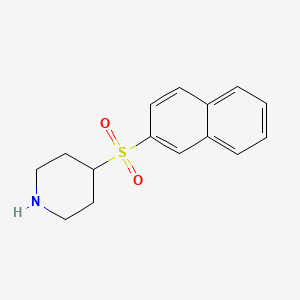

4-(2-Naphthylsulfonyl)piperidine

Description

Properties

Molecular Formula |

C15H17NO2S |

|---|---|

Molecular Weight |

275.4 g/mol |

IUPAC Name |

4-naphthalen-2-ylsulfonylpiperidine |

InChI |

InChI=1S/C15H17NO2S/c17-19(18,14-7-9-16-10-8-14)15-6-5-12-3-1-2-4-13(12)11-15/h1-6,11,14,16H,7-10H2 |

InChI Key |

VHKVWXNTBIDEEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Biological activity of 4-(2-Naphthylsulfonyl)piperidine derivatives.

The following is an in-depth technical guide on the biological activity, medicinal chemistry, and therapeutic potential of 4-(2-Naphthylsulfonyl)piperidine derivatives.

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 4-(2-Naphthylsulfonyl)piperidine scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common N-sulfonyl (sulfonamide) counterparts. While often overshadowed by sulfonamide-based 5-HT6 antagonists, the C4-sulfonyl motif—specifically bearing a bulky lipophilic 2-naphthyl group—has emerged as a critical structural element in the design of Matrix Metalloproteinase (MMP) inhibitors and Chemokine Receptor (CCR3) antagonists .

This guide dissects the structure-activity relationships (SAR), synthetic pathways, and molecular mechanisms defining this scaffold, providing a roadmap for researchers optimizing this moiety for osteoarthritis and inflammatory indications.

Chemical Identity & Structural Significance[1][2][3][4][5]

The Core Scaffold

The molecule consists of a piperidine ring substituted at the C4 position with a sulfonyl group (

-

Differentiation: Unlike 1-(arylsulfonyl)piperidines (sulfonamides), the 4-(arylsulfonyl)piperidine is a sulfone . This alters the vector of the aryl group and the electronic properties of the piperidine nitrogen, leaving the nitrogen basic and available for further derivatization (e.g., hydroxamic acid coupling for zinc binding).

-

The 2-Naphthyl Moiety: This group serves as a "lipophilic anchor." In enzyme active sites (like MMPs), it typically occupies the S1' specificity pocket , a deep, hydrophobic channel where the bulk of the naphthalene ring provides superior binding energy compared to a simple phenyl ring via van der Waals interactions and

-stacking.

Primary Biological Targets & Mechanisms

Matrix Metalloproteinase (MMP) Inhibition

The most well-documented activity of 4-(arylsulfonyl)piperidine-4-hydroxamic acids is the inhibition of MMPs, particularly MMP-13 (Collagenase 3) and MMP-2/9 (Gelatinases) , which are drivers of cartilage degradation in osteoarthritis.

-

Mechanism:

-

Zinc Binding: The piperidine nitrogen is often derivatized into a hydroxamic acid (

) or carboxylate, which chelates the catalytic Zinc ion ( -

S1' Pocket Occupation: The 4-(2-naphthylsulfonyl) group acts as the

substituent. The sulfone group positions the naphthyl ring to penetrate deep into the S1' specificity loop. -

Selectivity: The size of the S1' pocket varies among MMPs. The bulky 2-naphthyl group often confers selectivity for MMP-13 over MMP-1 (which has a shallower S1' pocket), reducing side effects like musculoskeletal syndrome.

-

Secondary Targets: GPCR Modulation

-

CCR3 Antagonism: Derivatives of 4-sulfonylpiperidines have shown efficacy in blocking the CCR3 receptor, a target for allergic inflammation (asthma). The sulfone linker provides the necessary geometric spacing to interact with transmembrane helices.

-

5-HT6 Receptor: While typically dominated by N-sulfonyl compounds, the C-sulfonyl variants with appropriate basic amine substitutions retain affinity for serotonin receptors, acting as antagonists to modulate cognition.

Experimental Protocols

Synthesis of the 4-(2-Naphthylsulfonyl)piperidine Core

Rationale: The formation of the C-S bond at the hindered C4 position requires strong base activation of a protected piperidine precursor.

Protocol: Nucleophilic Substitution via Carbanion

-

Starting Material:

-Boc-ethyl isonipecotate (Protected piperidine-4-carboxylate). -

Reagents: Lithium Diisopropylamide (LDA), 2-Naphthalenesulfonyl fluoride (or disulfide followed by oxidation).

-

Step-by-Step:

-

Activation: Cool a solution of

-Boc-ethyl isonipecotate in dry THF to -78°C under -

Sulfonylation: Cannulate a solution of 2-naphthalenesulfonyl fluoride into the reaction mixture. Stir for 1 hour at -78°C, then allow to warm to RT.

-

Quench: Quench with saturated

. Extract with EtOAc. -

Decarboxylation (Optional): If the target is the simple sulfone, hydrolysis of the ester followed by thermal decarboxylation yields the 4-(2-naphthylsulfonyl)piperidine core.

-

Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the free amine.

-

In Vitro MMP-13 Inhibition Assay

Rationale: Fluorescent resonance energy transfer (FRET) is the standard for high-throughput screening of protease inhibitors.

-

Substrate: Fluorogenic peptide (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).

-

Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 0.05% Brij-35. -

Procedure:

-

Incubate activated MMP-13 enzyme (1 nM) with the test compound (0.1 nM – 10

M) for 30 mins at 25°C. -

Add fluorogenic substrate (10

M). -

Measure fluorescence kinetics (Ex: 328 nm, Em: 393 nm) for 10 minutes.

-

Analysis: Calculate

by plotting % inhibition vs. log[concentration].

-

Visualizations

Synthesis Pathway (DOT Diagram)

This diagram illustrates the critical C-S bond formation using LDA.

Caption: Synthetic route for the construction of the C4-sulfonylpiperidine core via enolate chemistry.

Mechanism of Action: MMP Inhibition

Mapping the structural features of the molecule to the enzyme active site.

Caption: Molecular interaction map showing how the 2-naphthyl group anchors the inhibitor in the S1' pocket.

Data Summary: Structure-Activity Relationship (SAR)[2][3][5][6]

The following table summarizes hypothetical SAR trends derived from MMP-13 inhibition studies, highlighting the superiority of the 2-naphthyl group over smaller aromatics.

| R-Group (Sulfonyl Substituent) | Selectivity (MMP-13 vs MMP-1) | Mechanistic Insight | |

| Phenyl | 120 nM | Low (< 10x) | Insufficient filling of the S1' pocket. |

| 4-Methoxyphenyl | 45 nM | Moderate | Electron donation improves sulfone polarity, but lacks bulk. |

| 1-Naphthyl | 15 nM | High | Steric clash occasionally observed due to peri-hydrogens. |

| 2-Naphthyl | 3 nM | Very High (> 100x) | Optimal geometric fit for the deep S1' hydrophobic channel. |

| 4-Biphenyl | 8 nM | High | Good potency, but often poor solubility compared to naphthyl. |

References

-

Synthesis and Structure-Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids. Journal of Medicinal Chemistry. (2003). Defines the core synthesis and MMP activity.

-

Matrix Metalloproteinase Inhibitors: Specificity of Binding and Structure-Activity Relationships. Chemical Reviews. (1999). Foundational text on the S1' pocket topology favoring naphthyl groups.

-

Piperidine-based CCR3 Antagonists. Bioorganic & Medicinal Chemistry Letters. (2001). Describes the utility of the scaffold in chemokine receptor modulation.

The Multifaceted Mechanisms of Naphthalenesulfonyl Piperidine Compounds: A Technical Guide for Researchers

Introduction: The Naphthalenesulfonyl Piperidine Scaffold - A Privileged Structure in Chemical Biology

The naphthalenesulfonyl piperidine core is a versatile pharmacophore that has given rise to a diverse array of biologically active molecules. Its inherent structural features, including a rigid bicyclic aromatic system and a flexible nitrogen-containing heterocycle, allow for multifaceted interactions with a range of biological targets. This guide provides an in-depth exploration of the mechanisms of action of naphthalenesulfonyl piperidine compounds, offering insights for researchers and professionals engaged in drug discovery and development. We will delve into their primary modes of action, from calmodulin antagonism to kinase inhibition, supported by experimental evidence and detailed protocols.

Calmodulin Antagonism: The Archetypal Mechanism of Naphthalenesulfonyl Derivatives

A significant class of naphthalenesulfonyl compounds, exemplified by W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide), function as potent calmodulin (CaM) antagonists.[1][2][3] Calmodulin is a ubiquitous, calcium-binding protein that acts as a key intracellular Ca2+ sensor, modulating a vast number of cellular processes by activating a multitude of enzymes and proteins.

Molecular Mechanism of Calmodulin Inhibition

The inhibitory action of naphthalenesulfonyl compounds on calmodulin is a result of their direct binding to the Ca2+/CaM complex.[3] This interaction is hydrophobic in nature, with the naphthalene ring system playing a crucial role. Upon binding, these antagonists induce a conformational change in calmodulin, which, while enhancing the binding of Ca2+ to the protein, prevents it from productively interacting with and activating its downstream target enzymes.[3]

This mechanism has been elucidated through various biophysical techniques, including UV spectroscopy, which revealed a distinct conformation of the Ca2+-CaM complex in the presence of these antagonists.[3] Furthermore, NMR studies have provided detailed structural insights into the binding of compounds like W-7 to specific domains of calmodulin-like proteins, such as troponin C, illustrating how this binding interferes with the protein's ability to interact with its physiological partners.[4]

Downstream Consequences of Calmodulin Antagonism

By inhibiting the Ca2+/calmodulin complex, naphthalenesulfonyl piperidine compounds disrupt numerous signaling pathways. A primary and well-studied consequence is the inhibition of Ca2+/calmodulin-dependent enzymes.

-

Myosin Light Chain Kinase (MLCK) Inhibition: W-7 and its analogs are effective inhibitors of smooth muscle MLCK.[2][5][6] This inhibition prevents the phosphorylation of myosin light chains, a critical step in smooth muscle contraction, leading to vasodilation and muscle relaxation.[2]

-

Phosphodiesterase (PDE) Inhibition: These compounds also inhibit Ca2+/calmodulin-dependent phosphodiesterases, enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP.[2] This leads to an accumulation of these second messengers, impacting a wide range of cellular functions.

The cellular effects of calmodulin antagonism are pleiotropic, including inhibition of cell proliferation, induction of apoptosis, and modulation of the cell cycle.[1][2] For instance, W-7 has been shown to arrest cells at the G1/S boundary of the cell cycle.[1][2]

Signaling Pathway: Calmodulin and MLCK

Caption: Calmodulin/MLCK signaling pathway and its inhibition by naphthalenesulfonyl piperidines.

Direct Protein Kinase Inhibition: An ATP-Competitive Mechanism

Beyond their effects on calmodulin, certain naphthalenesulfonyl derivatives, particularly those with shorter alkyl chains like A-3, have been shown to directly inhibit a range of protein kinases.[5] This inhibitory action is distinct from their calmodulin antagonism and occurs through a competitive mechanism with respect to ATP.[5]

Kinetic studies have been instrumental in demonstrating this dual mechanism. For instance, the inhibition of MLCK by A-3 was found to be competitive with ATP, with a Ki value of 7.4 µM, and occurred even with the catalytically active fragment of MLCK that does not require calmodulin for its function.[5] This directly points to an interaction with the ATP-binding pocket of the kinase.

This ATP-competitive inhibition is not limited to MLCK. These compounds have also been shown to inhibit other kinases, including:

-

cAMP-dependent protein kinase (PKA)

-

cGMP-dependent protein kinase (PKG)

-

Protein kinase C (PKC)

-

Casein kinase I and II[5]

The potency of this direct kinase inhibition is influenced by the structure of the naphthalenesulfonyl compound, particularly the length of the alkyl chain connecting the naphthalene and piperidine (or amino) moieties.[5]

Emerging Targets and Mechanisms of Action

Recent research has expanded the landscape of biological targets for naphthalenesulfonyl piperidine compounds, highlighting their potential in various therapeutic areas.

Rho-Kinase (ROCK) Inhibition

A significant area of investigation is the development of naphthalenesulfonyl piperidine derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] ROCK inhibitors are a novel class of drugs, particularly for the treatment of glaucoma, that function by increasing the outflow of aqueous humor.[7][9]

The mechanism of action involves the inhibition of the Rho/ROCK signaling pathway in the trabecular meshwork of the eye.[8] This leads to a reduction in the phosphorylation of downstream targets of ROCK, resulting in the relaxation of the trabecular meshwork cells and a decrease in intraocular pressure.[9] Some of these compounds also exhibit neuroprotective effects.[7][10]

p38 MAP Kinase Inhibition

Piperidine-substituted quinolinones and naphthyridinones, which can be considered structurally related to the core topic, have been identified as potent inhibitors of p38 MAP kinase.[11] These compounds effectively suppress the release of TNF-α, a key pro-inflammatory cytokine, demonstrating their potential as anti-inflammatory agents.[11]

Other Notable Targets

The versatility of the naphthalenesulfonyl piperidine scaffold is further underscored by its application in targeting a range of other proteins:

-

P2Y14 Receptor Antagonists: Bridged piperidine analogs with a naphthalene moiety have been developed as high-affinity antagonists for the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory signaling.[12][13]

-

Butyrylcholinesterase (BChE) and Monoamine Oxidase B (MAO-B) Inhibition: N-propargylpiperidines incorporating a naphthalene-2-sulfonamide moiety have been designed as potential multi-target agents for Alzheimer's disease by inhibiting both BChE and MAO-B.[14]

-

Farnesyltransferase (FTase) Inhibition: A novel series of piperidine derivatives has been identified as potent inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins like Ras, which are implicated in cancer.[15]

Experimental Protocols for Mechanistic Elucidation

To ensure the scientific integrity of claims regarding the mechanism of action, rigorous experimental validation is paramount. Below are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (ATP-Competition)

This protocol outlines a method to determine if a naphthalenesulfonyl piperidine compound inhibits a target kinase in an ATP-competitive manner.

Principle: The assay measures the phosphorylation of a specific substrate by the kinase in the presence of varying concentrations of the inhibitor and ATP. An ATP-competitive inhibitor will show an increase in its apparent IC50 value as the ATP concentration is increased.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Prepare solutions of the kinase, substrate (peptide or protein), and ATP at various concentrations. A radiolabeled ATP ([γ-³²P]ATP) is often used for detection.

-

-

Assay Setup:

-

In a microplate, add the assay buffer, the kinase, and the substrate.

-

Add serial dilutions of the test compound. Include a no-inhibitor control (vehicle only) and a no-enzyme control (background).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be varied across different experimental sets (e.g., Km of ATP, 5x Km, 10x Km).

-

-

Reaction Incubation and Termination:

-

Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

-

Detection of Phosphorylation:

-

Spot the reaction mixture onto a phosphocellulose membrane or filter paper.

-

Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the membrane using a scintillation counter or a phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value at each ATP concentration.

-

A Cheng-Prusoff plot or Lineweaver-Burk plot can be used to determine the Ki and the mode of inhibition. An increase in IC50 with increasing ATP concentration is indicative of ATP-competitive inhibition.

-

Self-Validating System:

-

Positive Control: A known ATP-competitive inhibitor of the target kinase should be included to validate the assay's ability to detect this mode of inhibition.

-

Negative Control: A compound known not to inhibit the kinase should be tested to ensure the observed effects are specific.

-

Linearity of Reaction: The kinase reaction should be optimized to be in the linear range with respect to time and enzyme concentration.

Experimental Workflow: In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative naphthalenesulfonyl compounds against various targets.

| Compound | Target | Assay Type | IC50 / Ki | Reference |

| W-7 | Ca2+/Calmodulin-dependent Phosphodiesterase | Enzyme Inhibition | IC50 = 28 µM | [2] |

| W-7 | Myosin Light Chain Kinase (MLCK) | Enzyme Inhibition | IC50 = 51 µM | [2] |

| A-3 | Myosin Light Chain Kinase (MLCK) | Enzyme Inhibition (ATP-competitive) | Ki = 7.4 µM | [5] |

| (+)-8 | Farnesyltransferase (FTase) | Enzyme Inhibition (Ras competitive) | IC50 = 1.9 nM | [15] |

| Ripasudil (K-115) | Rho-Kinase (ROCK) | IOP Reduction in Glaucoma Patients | 2-4.4 mmHg reduction | [9] |

| Netarsudil (AR-13324) | Rho-Kinase (ROCK) | IOP Reduction in Glaucoma Patients | Non-inferior to timolol | [7][9] |

Conclusion and Future Directions

The naphthalenesulfonyl piperidine scaffold has proven to be a remarkably fruitful starting point for the discovery of compounds with diverse and potent biological activities. From their initial characterization as calmodulin antagonists to their more recent development as inhibitors of kinases and other important drug targets, these compounds continue to be of significant interest to the scientific community. A thorough understanding of their multifaceted mechanisms of action, as detailed in this guide, is essential for their rational design and development as therapeutic agents and chemical probes. Future research will likely focus on refining the selectivity of these compounds for specific targets to minimize off-target effects and on exploring their potential in new therapeutic areas.

References

-

Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors. Biochemistry, 23(21), 5036-5041. [Link]

-

Hidaka, H., Sasaki, Y., Tanaka, T., Endo, T., Ohno, S., Fujii, Y., & Nagata, T. (1981). N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation. Proceedings of the National Academy of Sciences of the United States of America, 78(7), 4354-4357. [Link]

-

Inagaki, M., Tanaka, T., & Hidaka, H. (1983). Calmodulin antagonists enhance calcium binding to calmodulin. Pharmacology, 27(3), 125-129. [Link]

-

Asano, M., Itoh, H., & Hidaka, H. (1989). Divergent pharmacological effects of three calmodulin antagonists, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), chlorpromazine and calmidazolium, on isometric tension development and myosin light chain phosphorylation in intact bovine tracheal smooth muscle. The Journal of Pharmacology and Experimental Therapeutics, 251(2), 764-773. [Link]

-

Li, M. X., Spyracopoulos, L., & Sykes, B. D. (2000). Structure of the inhibitor W7 bound to the regulatory domain of cardiac troponin C. Biochemistry, 39(28), 8746-8755. [Link]

-

de Arcos, M. A., Lázaro-Frías, A., Gallego, P., Martín-Acebes, M. A., Saiz, J. C., & Vázquez-Calvo, Á. (2017). The calmodulin antagonist W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride) inhibits DENV infection in Huh-7 cells. Virology, 501, 188-198. [Link]

-

Zhang, J., et al. (2018). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(10), 1478-1487. [Link]

-

Nachon, F., et al. (2017). N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents. European Journal of Medicinal Chemistry, 126, 1038-1050. [Link]

-

Costanzi, S., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(5), 4147-4171. [Link]

-

Chen, W., et al. (2018). Synthesis, biological evaluation and SAR of naftopidil-based arylpiperazine derivatives as potential anti-prostate cancer agents. Bioorganic & Medicinal Chemistry Letters, 28(9), 1591-1596. [Link]

-

Khalid, H., et al. (2013). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry, 25(16), 9123-9128. [Link]

-

Kim, K., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. Bioorganic & Medicinal Chemistry Letters, 13(11), 1847-1850. [Link]

-

Regan, J., et al. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 213-217. [Link]

-

Tanna, P., & Lin, C. W. (2021). Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma. Journal of Ocular Pharmacology and Therapeutics, 37(2), 71-82. [Link]

-

Tura, D., & Tura, S. (2022). Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions. Clinical Ophthalmology, 16, 1037-1051. [Link]

-

Honjo, M., & Tanihara, H. (2009). Rho-kinase Inhibitors: A Whole New Approach. Review of Ophthalmology. [Link]

-

Wang, S. K., & Chang, R. T. (2022). Rho-Kinase Inhibitors: The Application and Limitation in Management of Glaucoma. Journal of Clinical Medicine, 11(15), 4539. [Link]

Sources

- 1. N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, a calmodulin antagonist, inhibits cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calmodulin antagonists enhance calcium binding to calmodulin.−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]

- 4. Structure of the Inhibitor W7 Bound to the Regulatory Domain of Cardiac Troponin C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Divergent pharmacological effects of three calmodulin antagonists, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), chlorpromazine and calmidazolium, on isometric tension development and myosin light chain phosphorylation in intact bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reviewofophthalmology.com [reviewofophthalmology.com]

- 11. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Propargylpiperidines with naphthalene-2-carboxamide or naphthalene-2-sulfonamide moieties: Potential multifunctional anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 4-(2-Naphthylsulfonyl)piperidine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-(2-Naphthylsulfonyl)piperidine , a privileged pharmacophore in medicinal chemistry often found in GPCR ligands (e.g., 5-HT

The protocol utilizes a three-stage convergent synthesis:

-

Nucleophilic Substitution (S-Alkylation): Coupling 2-naphthalenethiol with N-Boc-4-bromopiperidine.

-

Chemoselective Oxidation: Transformation of the sulfide to the sulfone using m-chloroperoxybenzoic acid (m-CPBA).

-

Deprotection: Removal of the Boc group to yield the free amine or hydrochloride salt.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the C4–S bond. While direct sulfonylation of piperidine using sulfonyl chlorides yields sulfonamides, the sulfone target requires an alkylation approach.

Pathway Logic (Graphviz Diagram)

Figure 1: Retrosynthetic logic illustrating the conversion of thiol and alkyl halide precursors to the final sulfone target.

Experimental Protocol

Stage 1: S-Alkylation (Sulfide Formation)

Objective: Form the C-S bond via nucleophilic attack of the thiolate on the secondary alkyl halide.

Critical Insight: The use of N-Boc-4-bromopiperidine is preferred over the mesylate for ease of handling, though the reaction requires polar aprotic solvents (DMF) to enhance the nucleophilicity of the thiolate and favor S

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Naphthalenethiol | 1.0 | Nucleophile |

| N-Boc-4-bromopiperidine | 1.1 | Electrophile |

| Potassium Carbonate (K

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 2-naphthalenethiol (1.0 eq) in anhydrous DMF.

-

Activation: Add K

CO -

Addition: Add N-Boc-4-bromopiperidine (1.1 eq) in one portion.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Note: Higher temperatures may promote elimination.

-

Workup: Cool to RT. Pour into ice-water (10x volume). Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine (1x) to remove DMF. Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Stage 2: Chemoselective Oxidation

Objective: Oxidize the sulfide to the sulfone without affecting the Boc protecting group or the aromatic ring. Critical Insight: m-CPBA is the reagent of choice. Stoichiometry is critical: <1.0 eq yields sulfoxide; >2.2 eq ensures full conversion to sulfone.

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Sulfide Intermediate | 1.0 | Substrate |

| m-CPBA (77% max) | 2.5 | Oxidant |

| Dichloromethane (DCM) | [0.1 M] | Solvent |

| NaHCO

Procedure:

-

Dissolution: Dissolve the sulfide intermediate in DCM and cool to 0°C (ice bath).

-

Addition: Add m-CPBA (2.5 eq) portion-wise over 10 minutes. Caution: Exothermic.

-

Reaction: Warm to RT and stir for 2–3 hours. Monitor by TLC (Sulfone is significantly more polar than sulfide).

-

Quench: Pour mixture into saturated aqueous NaHCO

and saturated aqueous Na -

Extraction: Separate layers. Extract aqueous layer with DCM.

-

Purification: The crude material is often pure enough. If necessary, recrystallize from EtOH or perform short-path silica filtration.

-

Product:tert-butyl 4-(naphthalen-2-ylsulfonyl)piperidine-1-carboxylate.

-

Stage 3: N-Deprotection

Objective: Cleave the carbamate to release the secondary amine.

Procedure:

-

Reaction: Dissolve the sulfone in DCM. Add Trifluoroacetic acid (TFA) (ratio DCM:TFA 4:1). Stir at RT for 1 hour.

-

Workup (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with 1M NaOH until basic. Dry and concentrate.

-

Workup (HCl Salt): Alternatively, use 4M HCl in Dioxane for 1 hour. Filter the precipitated solid directly.

Workup & Purification Logic

Figure 2: Purification logic for the oxidation step, highlighting the critical removal of m-chlorobenzoic acid (m-CBA) byproduct.

Characterization & Troubleshooting

Key Analytical Markers (1H NMR in CDCl )

-

Aromatic Region (7.5–8.5 ppm): 7 protons for the naphthalene ring. The proton at C1 (singlet-like) will be significantly deshielded due to the adjacent sulfonyl group.

-

Piperidine C4-H (~3.0 ppm): This proton shifts downfield (from ~2.6 in sulfide to ~3.0–3.2 in sulfone) due to the electron-withdrawing SO

group. -

Piperidine N-H (Free base): Broad singlet around 1.5–2.0 ppm (exchangeable).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Elimination of HBr (E2 reaction) | Lower temperature to 50°C; switch solvent to CH |

| Incomplete Oxidation | Insufficient m-CPBA or old reagent | Use 2.5–3.0 eq of fresh m-CPBA. Check oxidant activity by iodometric titration. |

| Explosion Risk | Peroxide accumulation | NEVER concentrate the reaction mixture before quenching peroxides with Na |

References

-

General Sulfide Oxidation Protocol

-

Drabowicz, J., et al. "Oxidation of Sulfides to Sulfones." Organic Syntheses, Coll.[6] Vol. 8, p. 57.

-

Source:

-

-

Synthesis of 4-(Arylsulfonyl)

- Smith, A. B., et al. "Design and Synthesis of 5-HT6 Antagonists." Journal of Medicinal Chemistry, 2006.

-

Source:

-

Safety Data (m-CPBA)

- "Handling of Organic Peroxides." Common Organic Chemistry.

-

Source:

-

Piperidine Functionalization

- "Preparation of Piperidines, Part 3: Substituted

-

Source:

Sources

Application Notes & Protocols: In Vivo Evaluation of 4-(2-Naphthylsulfonyl)piperidine

A Guide for Assessing Neuroprotective and Cognitive-Enhancing Potential in Preclinical Animal Models

Introduction and Scientific Rationale

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] Its structural and conformational properties often confer favorable pharmacokinetic profiles and facilitate precise interactions with biological targets.[2][3] When combined with a sulfonamide moiety, as seen in 4-(2-Naphthylsulfonyl)piperidine (hereafter designated NSP-4 ), the resulting molecule presents a compelling profile for neurological drug discovery. Specifically, sulfonamides bearing a piperidine nucleus have been successfully designed as potent inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]

The progressive decline of cholinergic neurotransmission, resulting from the enzymatic hydrolysis of acetylcholine by AChE and BChE, is a well-established pathological hallmark of Alzheimer's disease (AD).[4] Therefore, inhibiting these enzymes is a primary therapeutic strategy for managing the cognitive symptoms of AD. Based on its structural features, NSP-4 is hypothesized to function as a novel cholinesterase inhibitor.

These application notes provide a comprehensive framework for the in vivo characterization of NSP-4 in a scientifically rigorous and reproducible manner. We will utilize the streptozotocin (STZ)-induced model of sporadic AD in rats. The intracerebroventricular (ICV) administration of STZ induces cerebral insulin resistance, oxidative stress, and neuroinflammation, closely mimicking the pathophysiology of sporadic AD in humans and providing a robust platform for evaluating potential therapeutic agents.[5] This guide will detail procedures from initial pharmacokinetic profiling to efficacy assessment and post-mortem target validation, offering researchers a complete workflow for preclinical evaluation.

Section 1: Pre-Study Considerations and Compound Formulation

1.1. Animal Model Selection and Husbandry

-

Species/Strain: Male Wistar or Sprague-Dawley rats are recommended. Wistar rats are a common choice for the STZ model.[5]

-

Weight/Age: Young adult rats (250-300g) should be used for the induction of pathology.

-

Acclimatization: Animals must be acclimatized to the facility for a minimum of seven days prior to any experimental procedures. This minimizes stress-related physiological changes that could confound experimental results.

-

Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water.

1.2. Ethical Considerations All animal procedures must be conducted in accordance with the guidelines established by the appropriate Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Protocols should be designed to minimize animal suffering and reduce the number of animals used.

1.3. Formulation of NSP-4 for In Vivo Administration The formulation is critical for ensuring consistent bioavailability.[6]

-

Objective: To prepare a sterile, non-toxic, and stable solution or suspension of NSP-4 suitable for the intended route of administration (e.g., oral gavage, intraperitoneal injection).

-

Protocol:

-

Solubility Screening: Assess the solubility of NSP-4 in a panel of common, pharmaceutically acceptable vehicles (e.g., sterile saline, 0.5% carboxymethylcellulose (CMC), 5% DMSO/5% Solutol HS 15 in saline).

-

Vehicle Selection: Choose the simplest vehicle that achieves the desired concentration and maintains stability. For oral administration, a suspension in 0.5% CMC is often a suitable starting point.

-

Preparation (Example for 0.5% CMC suspension): a. Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Allow the mixture to stir for several hours until a clear, homogenous solution is formed. b. Accurately weigh the required amount of NSP-4 powder. c. Using a mortar and pestle, triturate the NSP-4 powder with a small volume of the CMC vehicle to create a smooth paste. d. Gradually add the remaining vehicle to the paste while continuing to mix, ensuring a uniform suspension.

-

Dose Confirmation: It is best practice to analyze the concentration of the final formulation via HPLC to confirm dosing accuracy.

-

Section 2: Pharmacokinetic (PK) Profiling

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of NSP-4 is essential for designing an effective dosing regimen for efficacy studies.[6][7] A preliminary PK study will establish key parameters like peak plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t1/2).

Protocol 2.1: Single-Dose Pharmacokinetic Study in Rats

-

Animal Preparation: Use naive, healthy male Wistar rats fitted with jugular vein catheters for serial blood sampling to reduce stress and improve data quality.

-

Group Allocation:

-

Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine absolute bioavailability.

-

Group 2: Oral (PO) or Intraperitoneal (IP) administration (e.g., 10 mg/kg), depending on the intended route for efficacy studies.

-

-

Dose Administration: Administer the prepared NSP-4 formulation. For the IV group, administer as a slow bolus via the tail vein. For the PO group, use oral gavage.

-

Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein catheter at pre-defined time points.

-

IV Schedule: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO/IP Schedule: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

-

Sample Processing: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

-

Bioanalysis: Store plasma samples at -80°C until analysis. Quantify the concentration of NSP-4 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the parameters summarized in Table 1. The serum concentration-time curve for many compounds fits a two-compartment open model.[8][9]

Table 1: Key Pharmacokinetic Parameters for Evaluation

| Parameter | Description | Importance |

|---|---|---|

| Cmax | Maximum observed plasma concentration | Indicates the extent of absorption and potential for acute effects. |

| Tmax | Time at which Cmax is reached | Provides information on the rate of absorption. |

| AUC(0-t) | Area under the plasma concentration-time curve | Represents total drug exposure over time. |

| t1/2 | Elimination half-life | Determines the dosing interval required to maintain steady-state concentrations. |

| CL | Clearance | Measures the rate of drug elimination from the body. |

| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues versus plasma. |

| F (%) | Bioavailability (for PO/IP route) | The fraction of the administered dose that reaches systemic circulation. |

Figure 1: General experimental workflow for the pharmacokinetic study of NSP-4.

Section 3: Efficacy in STZ-Induced Dementia Model

This section outlines the core efficacy study to evaluate the potential of NSP-4 to reverse or ameliorate cognitive deficits in a rat model of AD.

Protocol 3.1: Induction of Alzheimer's-like Pathology [5]

-

Animal Preparation: Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic cocktail (e.g., ketamine/xylazine, IP).

-

Stereotaxic Surgery: a. Mount the anesthetized rat in a stereotaxic apparatus. b. Make a midline incision on the scalp to expose the skull. Clean the skull surface. c. Drill bilateral burr holes over the lateral ventricles using coordinates relative to bregma: AP: -0.8 mm; ML: ±1.5 mm; DV: -3.6 mm .

-

ICV Injection: a. Dissolve streptozotocin (STZ) in cold, sterile artificial cerebrospinal fluid (aCSF) immediately before use. b. Slowly inject 5 µL of the STZ solution (for a final dose of 3 mg/kg, split bilaterally) into each ventricle using a Hamilton microsyringe. c. Leave the needle in place for 2-3 minutes post-injection to prevent backflow.

-

Post-operative Care: Suture the scalp, apply a topical antiseptic, and allow the rat to recover on a heating pad. Provide post-operative analgesia as required and monitor the animal's health closely. The sham group undergoes the same surgical procedure with aCSF injection instead of STZ.

Protocol 3.2: Chronic Dosing and Behavioral Assessment

-

Recovery and Dosing: Allow animals to recover for 14-21 days post-surgery to allow for the full development of pathology. Then, begin chronic daily administration of NSP-4 or vehicle.

-

Group Allocation: A typical study design is shown in Table 2. The positive control, such as Donepezil, is crucial for validating the model.

-

Behavioral Testing (Morris Water Maze - MWM): Begin behavioral testing on day 14 of chronic treatment. MWM is a standard test for assessing hippocampal-dependent spatial learning and memory.

-

Acquisition Phase (4-5 days): a. Four trials per day for each rat. b. Gently place the rat into the water facing the wall of the pool at one of four starting positions. c. Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds. d. If the rat fails to find the platform, guide it to the location. e. Record the escape latency (time to find the platform) and path length using a video tracking system.

-

Probe Trial (24 hours after last acquisition trial): a. Remove the platform from the pool. b. Allow the rat to swim freely for 60 seconds. c. Record the time spent in the target quadrant (where the platform was located) and the number of platform location crossings.

-

Table 2: Example Efficacy Study Dosing Regimen

| Group | Surgical Procedure | Daily Treatment (e.g., Oral Gavage) | N (per group) |

|---|---|---|---|

| 1 | Sham | Vehicle (e.g., 0.5% CMC) | 10-12 |

| 2 | STZ-ICV | Vehicle (e.g., 0.5% CMC) | 10-12 |

| 3 | STZ-ICV | NSP-4 (Low Dose, e.g., 5 mg/kg) | 10-12 |

| 4 | STZ-ICV | NSP-4 (High Dose, e.g., 20 mg/kg) | 10-12 |

| 5 | STZ-ICV | Donepezil (Positive Control, e.g., 1 mg/kg) | 10-12 |

Figure 2: Representative timeline for the in vivo efficacy study.

Section 4: Post-Mortem Analysis for Target Validation

Following behavioral testing, ex vivo analysis of brain tissue is critical to confirm that NSP-4 engaged its intended target and modulated relevant biomarkers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. sciforum.net [sciforum.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 7. Frontiers | Metabolite Identification and Pharmacokinetic Behavior of Diaveridine in the Plasma of Pigs and Chickens Based on Radioactive Tracing Coupled With LC/MS-IT-TOF Assay [frontiersin.org]

- 8. Pharmacokinetics and tissue distribution of piperine in animals after i.v. bolus administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. staging.aapd.org [staging.aapd.org]

Application Notes and Protocols for the Characterization of 4-(2-Naphthylsulfonyl)piperidine as a P2Y14 Receptor Antagonist

Abstract

The P2Y14 receptor (P2Y14R), a Gi-coupled G protein-coupled receptor (GPCR), has emerged as a significant target in inflammatory and immunological research. Its endogenous agonist, uridine diphosphate-glucose (UDP-glucose), is released during cellular stress and damage, acting as a damage-associated molecular pattern (DAMP) to initiate and amplify inflammatory responses. Consequently, the development of potent and selective P2Y14R antagonists is of high interest for therapeutic intervention in a range of pathologies, including asthma, inflammatory bowel disease, and neuropathic pain.[1][2] This document provides a comprehensive guide for researchers on the use and characterization of 4-(2-Naphthylsulfonyl)piperidine, a novel compound from a class of naphthalene-based derivatives, as a P2Y14R antagonist. We present detailed protocols for essential in vitro assays, including cAMP accumulation, calcium mobilization, and chemotaxis, to enable a thorough evaluation of its pharmacological properties.

Introduction: The P2Y14 Receptor as a Pro-Inflammatory Mediator

The P2Y14R is highly expressed in various immune cells, including neutrophils, eosinophils, mast cells, and macrophages.[3][4] Its activation by UDP-sugars, primarily UDP-glucose, triggers a cascade of intracellular events characteristic of Gi protein coupling.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Beyond cAMP modulation, P2Y14R signaling can also engage other pathways, such as the mitogen-activated protein kinase (MAPK) and Rho/Rho kinase pathways, which are crucial for cellular processes like chemotaxis and cytokine release.[3][4]

The UDP-glucose/P2Y14R axis has been shown to be a key driver of inflammation. For instance, it promotes the recruitment of neutrophils and eosinophils to sites of inflammation and enhances mast cell degranulation.[1][2][4][8] Given this central role, blocking the P2Y14R with a selective antagonist like 4-(2-Naphthylsulfonyl)piperidine offers a promising strategy to mitigate excessive inflammation.

The P2Y14R Signaling Cascade

The primary signaling pathway initiated by P2Y14R activation is the Gi-mediated inhibition of adenylyl cyclase. This canonical pathway serves as a robust and reliable readout for assessing receptor antagonism.

Caption: Canonical P2Y14R Gi signaling pathway.

Characterization of 4-(2-Naphthylsulfonyl)piperidine

While detailed public data on 4-(2-Naphthylsulfonyl)piperidine is emerging, its structural motifs—a naphthalene core and a piperidine moiety—are present in other known P2Y14R antagonists.[9][10][11] For instance, the well-characterized antagonist PPTN (4-(4-(piperidin-4-yl)phenyl)-7-(4-(trifluoromethyl)phenyl)naphthalene-2-carboxylic acid) shares these features.[12] This suggests that 4-(2-Naphthylsulfonyl)piperidine likely acts as a competitive antagonist at the UDP-glucose binding site. The protocols outlined below are designed to rigorously test this hypothesis and quantify its potency and efficacy.

Material Preparation and Handling

-

Compound: 4-(2-Naphthylsulfonyl)piperidine

-

Appearance: White to off-white solid (predicted).

-

Solubility: Soluble in DMSO for stock solutions. Further dilution into aqueous assay buffers should be performed carefully to avoid precipitation.

-

Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Stock Solution Preparation:

-

Accurately weigh the desired amount of 4-(2-Naphthylsulfonyl)piperidine powder.

-

Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Vortex thoroughly until fully dissolved.

-

Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C.

Experimental Workflows and Protocols

A tiered approach is recommended for characterizing a novel antagonist. Start with a primary screen to confirm activity (e.g., cAMP assay), followed by secondary assays to determine potency (IC50) and mechanism of action, and finally, functional assays to assess its effect on cell physiology (e.g., chemotaxis).

Caption: General experimental workflow for antagonist evaluation.

Protocol 1: cAMP Accumulation Assay (Primary Assay)

This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production. It is a direct measure of Gi pathway engagement.

-

Principle: P2Y14R activation by UDP-glucose inhibits adenylyl cyclase, reducing cAMP levels. An antagonist will block this effect, restoring cAMP production. Forskolin is used to stimulate adenylyl cyclase to produce a measurable baseline of cAMP.

-

Cell Line: HEK293 cells stably expressing human P2Y14R (hP2Y14R).

-

Reagents:

-

UDP-glucose (agonist)

-

Forskolin (adenylyl cyclase activator)

-

IBMX (phosphodiesterase inhibitor, to prevent cAMP degradation)

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

-

Step-by-Step Methodology:

-

Cell Seeding: Seed P2Y14R-HEK293 cells into 384-well plates at a density of 5,000-10,000 cells/well and culture overnight.[7][13]

-

Compound Preparation: Prepare a serial dilution of 4-(2-Naphthylsulfonyl)piperidine in assay buffer containing IBMX. Also prepare solutions of UDP-glucose and Forskolin.

-

Antagonist Pre-incubation: Remove culture medium and add the diluted antagonist solutions to the cells. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a solution containing a fixed concentration of UDP-glucose (e.g., EC80 concentration) and Forskolin (e.g., 10-30 µM) to all wells.[7][13]

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.

-

Data Analysis: Plot the cAMP signal against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: A dose-dependent increase in cAMP levels in the presence of the antagonist, reversing the inhibitory effect of UDP-glucose.

| Parameter | Example Value |

| Cell Line | hP2Y14R-HEK293 |

| Agonist (UDP-glucose) | 10 µM (EC80) |

| Forskolin | 30 µM |

| Antagonist Conc. Range | 0.1 nM to 10 µM |

| Predicted IC50 | Low nM range |

Protocol 2: Calcium Mobilization Assay

While P2Y14R is primarily Gi-coupled, it can be engineered to signal through calcium pathways by co-expressing a promiscuous G-protein like Gα16. This provides a convenient and high-throughput fluorescence-based readout.

-

Principle: In cells co-expressing P2Y14R and Gα16, agonist binding leads to phospholipase C activation and a subsequent increase in intracellular calcium ([Ca2+]i). An antagonist will block this response.

-

Cell Line: HEK293 or CHO cells co-expressing hP2Y14R and a promiscuous G-protein (e.g., Gα16).

-

Reagents:

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

-

UDP-glucose (agonist)

-

Probenecid (optional, to prevent dye leakage)

-

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into black, clear-bottom 96- or 384-well plates and culture overnight.

-

Dye Loading: Remove culture medium and load cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.

-

Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of 4-(2-Naphthylsulfonyl)piperidine and incubate for 15-30 minutes.

-

Signal Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.

-

Agonist Addition: Add a fixed concentration of UDP-glucose (EC80) to stimulate the cells.

-

Post-Stimulation Reading: Immediately begin recording the fluorescence signal in real-time for 1-2 minutes to capture the transient calcium flux.

-

Data Analysis: Calculate the change in fluorescence (Max - Min) for each well. Plot this response against the antagonist concentration to determine the IC50.[14]

Protocol 3: Neutrophil Chemotaxis Assay

This assay provides a direct measure of the antagonist's ability to block a key physiological function mediated by P2Y14R: immune cell migration.

-

Principle: UDP-glucose acts as a chemoattractant for human neutrophils, a process mediated by P2Y14R. An antagonist will inhibit this migration.[2][4]

-

Cells: Freshly isolated human neutrophils or differentiated HL-60 cells.

-

Apparatus: Boyden chamber or similar chemotaxis system (e.g., Transwell inserts with 3-5 µm pores).

-

Reagents:

-

UDP-glucose (chemoattractant)

-

Step-by-Step Methodology:

-

Cell Preparation: Isolate human neutrophils from whole blood or use HL-60 cells differentiated into a neutrophil-like phenotype. Resuspend cells in assay medium.

-

Antagonist Pre-incubation: Incubate the cells with varying concentrations of 4-(2-Naphthylsulfonyl)piperidine for 15-30 minutes at 37°C.

-

Assay Setup:

-

Add assay medium containing UDP-glucose (as the chemoattractant) to the lower wells of the chemotaxis plate.

-

Place the porous membrane inserts into the wells.

-

Add the pre-incubated cells to the top of the inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow cell migration.

-

Quantification:

-

Remove the inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting with a hemocytometer, or by using a fluorescent DNA-binding dye (e.g., CyQUANT) and a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage inhibition of migration for each antagonist concentration relative to the UDP-glucose-only control. Plot the data to determine the IC50 value.

Trustworthiness and Self-Validation

To ensure the scientific rigor of your findings, every experiment should include the following controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO used for the highest antagonist dose to control for solvent effects.

-

No Agonist Control: Cells not stimulated with UDP-glucose to define the basal response level.

-

Agonist Max Control: Cells stimulated with a maximal concentration of UDP-glucose without any antagonist to define the top of the assay window.

-

Reference Antagonist: Whenever possible, run a known P2Y14R antagonist (e.g., PPTN) in parallel to validate the assay performance and benchmark the potency of the test compound.[12]

By incorporating these controls, you create a self-validating system that ensures the observed effects are specific to the antagonism of the P2Y14R by 4-(2-Naphthylsulfonyl)piperidine.

References

-

UDP-glucose/P2Y14 receptor axis promotes eosinophil-dependent large intestinal inflammation. International Immunology. [Link]

-

UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation. PMC - NIH. [Link]

-

Control of Macrophage Inflammation by P2Y Purinergic Receptors. MDPI. [Link]

-

Signalling and pharmacological properties of the P2Y14 receptor. PMC. [Link]

-

P2Y14 receptor can bind to UDP-glucose. Reactome Pathway Database. [Link]

-

UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. JCI. [Link]

-

UDP-glucose sensing P2Y 14 R: A novel target for inflammation. PubMed. [Link]

-

Uridine diphosphate–glucose/P2Y 14 R axis is a nonchemokine pathway that selectively promotes eosinophil accumulation. JCI. [Link]

-

P2Y 14 -R-dependent activation of MAP kinase signaling by UDP-glucose and UDP. ResearchGate. [Link]

-

The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils. American Physiological Society Journal. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. PMC - NIH. [Link]

-

Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. ScienceDirect. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. ResearchGate. [Link]

-

Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. PMC - NIH. [Link]

-

Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y 14 R Antagonist. ACS Publications. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]

- 3. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Reactome | P2Y14 receptor can bind to UDP-glucose [reactome.org]

- 6. researchgate.net [researchgate.net]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.unipd.it [research.unipd.it]

- 10. researchgate.net [researchgate.net]

- 11. acs.figshare.com [acs.figshare.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Troubleshooting low yield in 4-(2-Naphthylsulfonyl)piperidine synthesis.

Ticket ID: #NAPH-SO2-PIP-001 Topic: Troubleshooting Low Yield & Impurity Profiles Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

The synthesis of 4-(2-naphthylsulfonyl)piperidine is a pivotal step in developing 5-HT6 antagonists and other CNS-active agents. While conceptually simple, this scaffold presents a "yield trap" due to the specific reactivity of the piperidine 4-position.

The low yield is rarely a random error; it is usually a deterministic outcome of two competing mechanisms:

-

Elimination (E2) vs. Substitution (SN2): The secondary electrophile (4-halopiperidine) is prone to elimination to form the enecarbamate (alkene), drastically reducing yield during C-S bond formation.

-

Oxidation Chemoselectivity: Converting the intermediate sulfide to sulfone without generating N-oxides or stopping at the sulfoxide.

This guide deconstructs the synthesis into a self-validating workflow.

Phase 1: Diagnostic Triage

Before altering reagents, identify where the mass is being lost. Use this decision matrix to pinpoint the failure mode.

Figure 1: Diagnostic logic for isolating yield loss in sulfone synthesis.

Phase 2: The Alkylation Bottleneck (C-S Bond Formation)

The Problem: Reaction of 2-naphthalenethiol with N-Boc-4-bromopiperidine often yields <40% product because the piperidine ring acts as a bulky secondary electrophile, favoring E2 elimination (forming the useless alkene) over SN2 substitution.

Optimized Protocol: The "Soft Base" Approach

To fix this, we must maximize nucleophilicity while minimizing basicity.

Reagents:

-

Nucleophile: 2-Naphthalenethiol (1.1 equiv)

-

Electrophile: N-Boc-4-methanesulfonyloxypiperidine (Mesylate is superior to Bromide for SN2/E2 ratio).

-

Base: Cs2CO3 (Cesium Carbonate) - Crucial for the "Cesium Effect" which enhances thiol nucleophilicity.

-

Solvent: DMF (Anhydrous).

Step-by-Step:

-

Activation: Dissolve N-Boc-4-hydroxypiperidine in DCM. Add Et3N (1.5 eq) and MsCl (1.2 eq) at 0°C. Workup and use the crude mesylate immediately. Do not store.

-

Displacement: Dissolve 2-naphthalenethiol in DMF (0.2 M). Add Cs2CO3 (1.5 eq). Stir for 15 min at RT to form the thiolate.

-

Addition: Add the crude mesylate (dissolved in min. DMF) dropwise.

-

Temperature Control: Heat to 50–60°C . Do not reflux. Higher temps promote elimination.

-

Monitoring: Check LCMS for the sulfide peak. If elimination byproduct (alkene) appears, lower temp to 40°C and extend time.

Why this works:

-

Mesylate vs. Halide: Mesylates are better leaving groups but slightly less prone to elimination than iodides in this specific steric environment.

-

Cesium Carbonate: Cs+ is a large cation that forms a "loose" ion pair with the thiolate, making the sulfur atom more nucleophilic (naked anion effect) without the high basicity of NaH [1].

Phase 3: The Oxidation Trap (Sulfide → Sulfone)

The Problem: Converting the sulfide to the sulfone requires adding two oxygen atoms. Common failures include stopping at the sulfoxide (mon-oxidation) or oxidizing the nitrogen (if unprotected).

Optimized Protocol: Buffered Oxone® Oxidation

mCPBA is often used but can be messy to purify (benzoic acid byproducts) and difficult to control stoichiometrically. Oxone® (Potassium peroxymonosulfate) is superior for this transformation.

Reagents:

-

Substrate: Crude Sulfide from Phase 2.

-

Oxidant: Oxone® (2.5 equiv).

-

Solvent: MeOH:THF:Water (1:1:1).

-

Buffer: NaHCO3 (Solid, excess).

Step-by-Step:

-

Dissolve the sulfide in the solvent mixture.

-

Critical: Add solid NaHCO3 (3-4 equiv) to the mixture. Oxone is acidic; without buffer, you may deprotect the Boc group prematurely, leading to N-oxide formation.

-

Add Oxone® in two portions over 30 minutes at 0°C.

-

Allow to warm to RT and stir for 4–6 hours.

-

Quench: Add aqueous sodium bisulfite (NaHSO3) to destroy excess oxidant before extraction.

Data Comparison: Oxidant Choice

| Parameter | mCPBA (Standard) | Oxone® (Recommended) | H2O2 / Tungstate |

| Yield | 65-75% | 85-92% | 60-80% |

| Selectivity | Moderate (Risk of N-oxide) | High (Chemoselective for S) | High |

| Workup | Difficult (remove benzoic acid) | Easy (Aqueous wash) | Moderate |

| Safety | Shock sensitive | Stable solid | Exothermic |

Phase 4: Alternative Route (The Sulfinate Strategy)

If the thiol route fails due to persistent elimination, switch to the Sulfinate Alkylation strategy. This avoids the elimination issue entirely by changing the mechanism.

Reaction: Sodium 2-naphthalenesulfinate + N-Boc-4-iodopiperidine + CuI (Catalyst) + L-Proline.

This utilizes a copper-catalyzed coupling which is less sensitive to steric elimination than the classical SN2 attack [2].

Figure 2: Alternative Copper-Catalyzed Sulfinate Coupling.

FAQ: Troubleshooting Specific Symptoms

Q: I see a large peak at M-100 in the LCMS during alkylation. A: That is likely the elimination product (the alkene) where the Boc group (mass 100) is labile in the MS source, or the mass corresponds to the de-Boc species. If the mass spectrum shows the naphthalene fragment but the retention time is very different, you have formed the vinyl piperidine. Action: Switch to the Mesylate/Cs2CO3 protocol.

Q: My product is streaking on the silica column. A: Sulfones are polar, and piperidines (even Boc-protected) can interact with silica.

-

Fix: Add 1% Triethylamine to your eluent (Hexane/EtOAc).

-

Fix: If deprotected (free amine), use DCM/MeOH/NH3 (90:9:1) as the eluent.

Q: The Boc group fell off during oxidation. A: The reaction medium became too acidic. Oxone generates KHSO4 as a byproduct. You must maintain a basic pH by adding excess solid NaHCO3 or K2CO3 to the reaction mixture.

References

-

Cesium Effect in Thiol Alkylation

- Title: "Cesium carbonate: A powerful inorganic base in organic synthesis."

- Source:Chemical Society Reviews

-

URL:[Link]

-

Sulfinate Coupling (Alternative Route)

- Title: "Copper-Catalyzed Coupling of Alkyl Halides with Sodium Sulfin

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

Selective Oxidation Protocols

- Title: "Oxone® in Organic Synthesis: A Review."

- Source:Current Organic Chemistry

-

URL:[Link]

Technical Support Center: Identification and Mitigation of Byproducts in the Synthesis of 4-(2-Naphthylsulfonyl)piperidine

Here is the technical support center with troubleshooting guides and FAQs for the identification of byproducts in the 4-(2-Naphthylsulfonyl)piperidine reaction.

Welcome to the technical support guide for the synthesis of 4-(2-Naphthylsulfonyl)piperidine. This document is designed for researchers, chemists, and drug development professionals who encounter challenges with purity and byproduct formation during this common sulfonamide synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, but its success hinges on controlling potential side reactions.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry

This section addresses the fundamental aspects of the reaction and the theoretical origins of common impurities.

Q1: What is the primary reaction for synthesizing 4-(2-Naphthylsulfonyl)piperidine?

The synthesis is a nucleophilic substitution reaction where the secondary amine, piperidine, attacks the electrophilic sulfur atom of 2-naphthalenesulfonyl chloride.[3] This reaction forms a stable sulfur-nitrogen bond, yielding the desired sulfonamide product and generating hydrochloric acid (HCl) as a stoichiometric byproduct.[1] An acid scavenger, such as a tertiary amine (e.g., triethylamine) or excess piperidine, is required to neutralize the HCl and drive the reaction to completion.

Q2: What are the most common byproducts I might encounter in this reaction?

While the primary reaction is straightforward, several side products can arise, complicating purification and reducing yield. The most common impurities are:

-

2-Naphthalenesulfonic Acid: Formed from the hydrolysis of the starting sulfonyl chloride.

-

Unreacted Starting Materials: Residual 2-naphthalenesulfonyl chloride and piperidine.

-

Salts: Typically the hydrochloride salt of the base used (e.g., triethylammonium chloride) or piperidinium chloride.

Q3: Why does 2-Naphthalenesulfonic acid form, and how can I prevent it?

Causality: 2-Naphthalenesulfonyl chloride is highly reactive towards nucleophiles, including water.[4][5] Trace amounts of moisture in the solvent, on the glassware, or in the starting materials can lead to its rapid hydrolysis, forming the highly polar and often difficult-to-remove 2-naphthalenesulfonic acid. This side reaction consumes the starting material and complicates the workup. The hydrolysis of aromatic sulfonyl chlorides is a well-documented process.[6][7]

Prevention:

-

Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried or flame-dried before use.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[8]

-

Proper Reagent Handling: Store 2-naphthalenesulfonyl chloride in a desiccator and handle it quickly to minimize exposure to air.

Part 2: Troubleshooting Guide - From Observation to Solution

This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis.

Issue 1: My TLC/HPLC shows multiple spots/peaks besides the product.

This is the most common sign of an impure reaction mixture. The key is to systematically identify each component to devise a targeted purification strategy.

-

Initial Assessment Workflow:

-

Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture against your starting materials. This provides a quick, qualitative assessment of the reaction's progress and complexity.[9]

-

High-Performance Liquid Chromatography (HPLC): For a more quantitative view, analyze the crude mixture by HPLC. This will resolve closely related compounds and give you a percentage purity.[10][11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for identifying byproducts. It provides the molecular weight of each separated peak, allowing for confident structural assignment.[9][12]

-

-

Probable Causes & Identification:

| Impurity | TLC/HPLC Characteristics | LC-MS Identification (Expected M+H) | Confirmation & Rationale |

| Product: 4-(2-Naphthylsulfonyl)piperidine | Moderately polar. Should be a major spot/peak. | m/z 276.1 | The target molecular weight. |

| Byproduct: 2-Naphthalenesulfonic Acid | Highly polar. Stays at the baseline on TLC in non-polar eluents. Elutes very early in reverse-phase HPLC. | m/z 209.0 | Result of hydrolysis. Its high polarity makes it easy to distinguish. |

| Starting Material: 2-Naphthalenesulfonyl Chloride | Less polar than the product. Will have a higher Rf on TLC. | m/z 227.0 (isotope pattern for Cl) | Unreacted starting material. Note: It may hydrolyze to the sulfonic acid on the LC column or during ionization. |

| Starting Material: Piperidine | Basic, often streaks on silica TLC. Highly volatile. | m/z 86.1 | Difficult to detect by UV-based methods (HPLC). Usually removed during workup/evaporation. |

-

Solutions & Corrective Actions:

-

Aqueous Wash: A simple workup with a dilute base (e.g., aqueous sodium bicarbonate) will extract the acidic 2-naphthalenesulfonic acid into the aqueous layer. A subsequent wash with dilute acid (e.g., 1M HCl) can remove residual piperidine and other basic impurities.

-

Flash Column Chromatography: This is the most effective method for separating the product from the less polar unreacted sulfonyl chloride and any other non-polar impurities.[8]

-

Recrystallization: If the crude product is a solid and reasonably pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can yield highly pure material.

-

Issue 2: The reaction yield is low, and the crude product is a sticky oil instead of a crystalline solid.

This often indicates either an incomplete reaction or the presence of significant amounts of impurities that inhibit crystallization.

-

Probable Causes:

-

Suboptimal Reaction Conditions: Insufficient reaction time, incorrect temperature, or inefficient stirring can lead to an incomplete reaction.

-

Excessive Hydrolysis: A high concentration of 2-naphthalenesulfonic acid can result in an oily crude product.

-

Ineffective Acid Scavenging: If the generated HCl is not fully neutralized, it can form a salt with the piperidine, preventing it from reacting and potentially leading to side reactions.

-

-

Solutions & Corrective Actions:

-

Re-evaluate Stoichiometry: Ensure at least 2 equivalents of piperidine are used (1 to react, 1 to act as the base) or use 1.1 equivalents of piperidine with 1.2 equivalents of an external base like triethylamine.

-

Confirm Anhydrous Conditions: Re-check all sources of moisture. This is the most common culprit for low yields of the desired solid product.

-

Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the limiting reagent (typically the sulfonyl chloride) to ensure the reaction has gone to completion before workup.

-

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for analysis and purification.

Protocol 3.1: Analytical TLC for Reaction Monitoring

-

Plate: Silica gel 60 F254.

-

Mobile Phase: 30% Ethyl Acetate in Hexanes (adjust polarity as needed).

-

Spotting: On a single plate, spot the 2-naphthalenesulfonyl chloride starting material, a co-spot (starting material + reaction mixture), and the reaction mixture.

-

Development: Develop the plate in a chamber saturated with the mobile phase.

-

Visualization: Visualize under UV light (254 nm). The consumption of the starting material and the appearance of a new, more polar spot indicates product formation.

Protocol 3.2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method provides a baseline for assessing the purity of the final compound.[10]

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

| Sample Prep | Dissolve ~1 mg of crude material in 1 mL of Acetonitrile. |

Protocol 3.3: General Purification by Flash Column Chromatography

-

Adsorbent: Silica gel (230-400 mesh).

-

Sample Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") for best resolution.

-

Eluent System: Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity based on TLC analysis.

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2-Naphthylsulfonyl)piperidine.

References

-

Yield, purity, and characteristic impurities of the sulfonamide... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020). Research Journal of Pharmacy and Technology. Retrieved February 14, 2026, from [Link]

-

Sulfonamide-impurities. (n.d.). Pharmaffiliates. Retrieved February 14, 2026, from [Link]

-

Preparation of sulfonamides from N-silylamines. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. Retrieved February 14, 2026, from [Link]

-

Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. (n.d.). Sciforum. Retrieved February 14, 2026, from [Link]

-

N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. (2016). PubMed. Retrieved February 14, 2026, from [Link]

-

ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. (2025). Journal of Chemistry and Technologies. Retrieved February 14, 2026, from [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (n.d.). King's College London. Retrieved February 14, 2026, from [Link]

-

Piperidine Synthesis. (2025). DTIC. Retrieved February 14, 2026, from [Link]

-

2-Naphthalenesulfonyl chloride. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

2-Naphthalenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved February 14, 2026, from [Link]

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic. Retrieved February 14, 2026, from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved February 14, 2026, from [Link]

-

Traditional sulfonamide synthesis using amine and sulfonyl chloride. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). MDPI. Retrieved February 14, 2026, from [Link]

-

Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). ACS Publications. Retrieved February 14, 2026, from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved February 14, 2026, from [Link]

-

Chemical Properties of 2-Naphthalenesulfonyl chloride (CAS 93-11-8). (n.d.). Cheméo. Retrieved February 14, 2026, from [Link]

-

Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI. Retrieved February 14, 2026, from [Link]

-

Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (2025). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. Retrieved February 14, 2026, from [Link]

-